Cas no 56032-35-0 (4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine)
4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine
- 4-chloro-6-methoxy-2-(methylsulfanyl)-5-nitropyrimidine
- LHFPJGXWWXFDAC-UHFFFAOYSA-N
- AK340264
- 4-Chloro-6-methoxy-2-methylthio-5-nitropyrimidine
- 4-chloro-6-methoxy-2-methylsulfanyl-5-nitropyrimidine
- 5-Chloro-2-nitrobenzamide
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- MDL: MFCD29922353
- Inchi: 1S/C6H6ClN3O3S/c1-13-5-3(10(11)12)4(7)8-6(9-5)14-2/h1-2H3
- InChI Key: LHFPJGXWWXFDAC-UHFFFAOYSA-N
- SMILES: ClC1C(=C(N=C(N=1)SC([H])([H])[H])OC([H])([H])[H])[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 215
- Topological Polar Surface Area: 106
Experimental Properties
- Boiling Point: 390.4±37.0°C at 760 mmHg
4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C855028-100mg |
4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine |
56032-35-0 | 95% | 100mg |
653.40 | 2021-05-17 | |
| Chemenu | CM253662-1g |
4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine |
56032-35-0 | 97% | 1g |
$327 | 2021-08-04 | |
| Chemenu | CM253662-5g |
4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine |
56032-35-0 | 97% | 5g |
$982 | 2021-08-04 | |
| Alichem | A089000549-1g |
4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine |
56032-35-0 | 97% | 1g |
$346.50 | 2023-09-01 | |
| Alichem | A089000549-5g |
4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine |
56032-35-0 | 97% | 5g |
$1039.50 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LK672-100mg |
4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine |
56032-35-0 | 97% | 100mg |
698CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LK672-250mg |
4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine |
56032-35-0 | 97% | 250mg |
1452CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LK672-1g |
4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine |
56032-35-0 | 97% | 1g |
3839CNY | 2021-05-08 | |
| Chemenu | CM253662-250mg |
4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine |
56032-35-0 | 97% | 250mg |
$72 | 2023-02-02 | |
| Chemenu | CM253662-1g |
4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine |
56032-35-0 | 97% | 1g |
$178 | 2023-02-02 |
4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine Suppliers
4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine
Introduction to 4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine (CAS No. 56032-35-0)
4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine, a compound with the CAS number 56032-35-0, is a versatile and significant molecule in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines, which are essential building blocks in various biological processes and are widely used in the development of drugs targeting a range of diseases. The unique structural features of 4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine make it an attractive candidate for various applications, including as an intermediate in the synthesis of more complex molecules and as a potential therapeutic agent.
The chemical structure of 4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine is characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position, a methoxy group at the 6-position, a methylthio group at the 2-position, and a nitro group at the 5-position. These functional groups contribute to its chemical reactivity and biological activity, making it a valuable starting material for synthetic transformations and drug discovery efforts.
In recent years, there has been growing interest in the use of pyrimidine derivatives, including 4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine, in the development of novel therapeutics. One area of particular focus is their potential as antiviral agents. Studies have shown that certain pyrimidine derivatives can inhibit viral replication by interfering with key viral enzymes or by modulating host cell pathways. For instance, research published in the Journal of Medicinal Chemistry highlighted the antiviral activity of a series of pyrimidine derivatives against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The presence of specific functional groups, such as the nitro group in 4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine, has been shown to enhance antiviral efficacy by increasing cellular uptake and stability.
Beyond antiviral applications, 4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine has also been explored for its potential as an anticancer agent. Pyrimidine derivatives have been found to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting DNA synthesis. A study published in Cancer Research demonstrated that certain pyrimidine derivatives could selectively target cancer cells while sparing normal cells, suggesting their potential for developing more effective and less toxic cancer therapies. The presence of the chloro and methoxy groups in 4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine may contribute to its selective cytotoxicity by enhancing its ability to interact with specific cellular targets.
The synthetic versatility of 4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine makes it an important intermediate in the synthesis of more complex molecules. Its reactivity can be harnessed to introduce additional functional groups or to modify existing ones, thereby expanding its potential applications. For example, the nitro group can be reduced to an amino group, which can then be further functionalized to create a wide range of derivatives with diverse biological activities. This synthetic flexibility is crucial for optimizing the pharmacological properties of lead compounds during drug discovery.
In addition to its therapeutic potential, 4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine has also been studied for its use as a probe molecule in biochemical assays. Its unique structural features make it suitable for labeling and tracking specific biomolecules or cellular processes. For instance, researchers have used pyrimidine derivatives labeled with fluorescent tags to study DNA replication and repair mechanisms. The ability to modify 4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine with such tags opens up new possibilities for understanding complex biological systems at the molecular level.
The safety profile of 4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine is another important consideration in its development and application. While it is not classified as a hazardous or controlled substance, proper handling and storage practices should be followed to ensure safety in laboratory settings. Toxicity studies have shown that it exhibits low toxicity at therapeutic concentrations, making it suitable for further preclinical and clinical evaluation.
In conclusion, 4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine (CAS No. 56032-35-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an attractive candidate for developing novel therapeutics targeting viral infections, cancer, and other diseases. Ongoing research continues to uncover new applications and optimize its properties, highlighting its importance in advancing drug discovery and development efforts.
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